molecular formula C12H23N3O6 B584998 N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity) CAS No. 75658-82-1

N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)

Cat. No. B584998
CAS RN: 75658-82-1
M. Wt: 305.331
InChI Key: DURWCOJUBQZWSY-JEZHCXPESA-N
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Description

“N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)” is a chemical compound with the CAS number 75658-82-1 . It is also known by other names such as “(2S,5R)-2-Amino-6-[[(5S)-5-amino-5-carboxy-2-oxopentyl]amino]-5-hydroxyhexanoic acid” and "(S)-2-Amino-6-(((2R,5S)-5-amino-5-carboxy-2-hydroxypentyl)amino)-5-oxohexanoic acid" .


Molecular Structure Analysis

The molecular weight of this compound is 305.33 and its molecular formula is C12H23N3O6 . The IUPAC name is (2S,5R)-2-amino-6-[[(5S)-5-amino-5-carboxy-2-oxopentyl]amino]-5-hydroxyhexanoic acid . The compound has a complexity of 363 and a topological polar surface area of 176Ų .


Physical And Chemical Properties Analysis

This compound has a heavy atom count of 21, a hydrogen bond acceptor count of 9, and a hydrogen bond donor count of 6 . It has a rotatable bond count of 12 and an XLogP3 of -7.2 .

Safety And Hazards

According to the information available, this compound is not classified as hazardous .

properties

IUPAC Name

(2S,5R)-2-amino-6-[[(5S)-5-amino-5-carboxy-2-oxopentyl]amino]-5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7,9-10,15-16H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURWCOJUBQZWSY-JEZHCXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CNCC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CNCC(=O)CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-2-Amino-6-[[(5S)-5-amino-5-carboxy-2-oxopentyl]amino]-5-hydroxyhexanoic acid

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